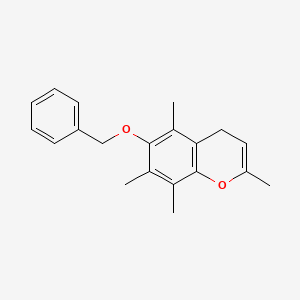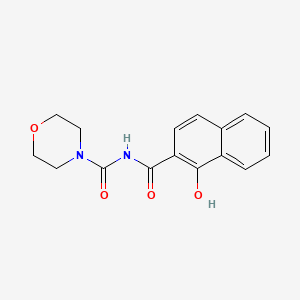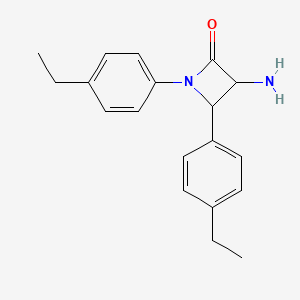![molecular formula C21H15NO3 B11833553 2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B11833553.png)
2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one typically involves the condensation of salicylic acid derivatives with amines or amides. One common method involves the reaction of 2-hydroxybenzoic acid with benzyloxyaniline under acidic conditions to form the desired benzoxazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazinone ring to a dihydrobenzoxazine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the oxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazine derivatives.
Substitution: Various substituted benzoxazines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an anticonvulsant and neuroprotective agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a scaffold for drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the central nervous system. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) or inhibit excitatory neurotransmission, thereby reducing neuronal excitability and preventing seizures .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2H-benzo[e][1,3]oxazin-4-one: Known for its anticonvulsant activity.
2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one: Used as an intermediate in the synthesis of deferasirox, an iron chelating agent.
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Exhibits antibacterial activity.
Uniqueness
2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one is unique due to its benzyloxy substituent, which can influence its pharmacological properties and reactivity. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets, making it a valuable compound for drug development and other applications .
Propiedades
Fórmula molecular |
C21H15NO3 |
|---|---|
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
2-(2-phenylmethoxyphenyl)-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C21H15NO3/c23-20-16-10-4-7-13-19(16)25-21(22-20)17-11-5-6-12-18(17)24-14-15-8-2-1-3-9-15/h1-13H,14H2 |
Clave InChI |
IHBJTBBUEIIGJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC(=O)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)

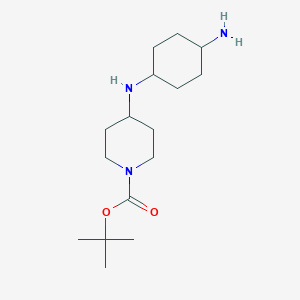
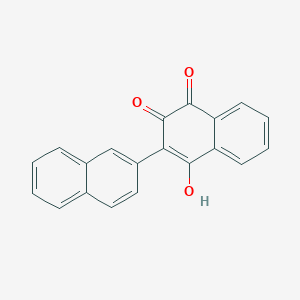
![(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11833515.png)
![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)


![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)
